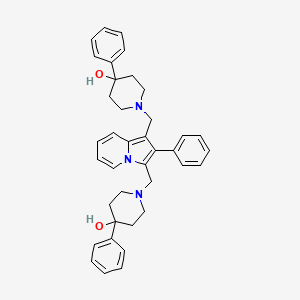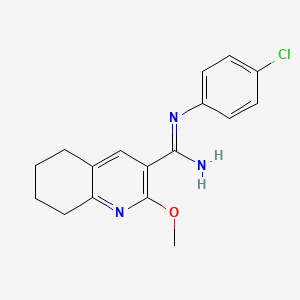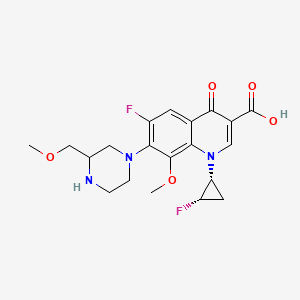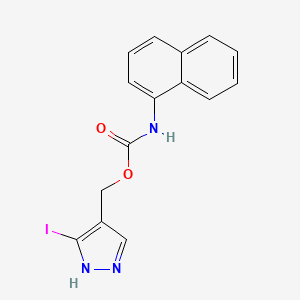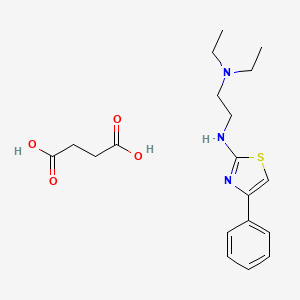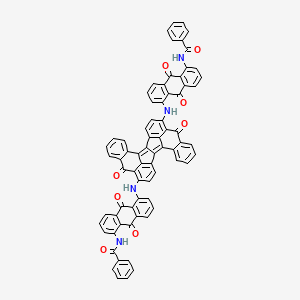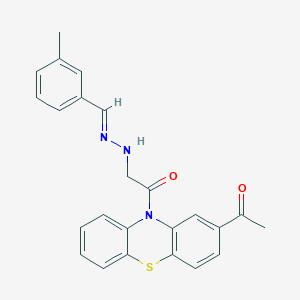
2-Acetyl-10-((((3-methylphenyl)methylene)hydrazino)acetyl)-10H-phenothiazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acétyl-10-((((3-méthylphényl)méthylène)hydrazino)acétyl)-10H-phénothiazine est un composé organique complexe appartenant à la classe des phénothiazines. Les phénothiazines sont connues pour leurs applications diverses, notamment dans l'industrie pharmaceutique en tant qu'agents antipsychotiques et antihistaminiques. Ce composé spécifique est caractérisé par sa structure unique, qui comprend un groupe acétyle, une liaison hydrazino et un noyau de phénothiazine.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-Acétyl-10-((((3-méthylphényl)méthylène)hydrazino)acétyl)-10H-phénothiazine implique généralement plusieurs étapes :
Formation du noyau de phénothiazine : Le noyau de phénothiazine peut être synthétisé par cyclisation de la diphénylamine avec du soufre.
Introduction du groupe acétyle : Le groupe acétyle est introduit par acétylation à l'aide d'anhydride acétique ou de chlorure d'acétyle en présence d'un catalyseur tel que la pyridine.
Formation de la liaison hydrazino : La liaison hydrazino est formée en faisant réagir la phénothiazine acétylée avec de l'hydrate d'hydrazine.
Condensation avec le 3-méthylbenzaldéhyde : La dernière étape implique la condensation du dérivé hydrazino avec le 3-méthylbenzaldéhyde en milieu acide pour former le composé souhaité.
Méthodes de production industrielle
La production industrielle de ce composé suivrait probablement des voies de synthèse similaires, mais à plus grande échelle. L'optimisation des conditions de réaction, telles que la température, la pression et le choix du solvant, serait cruciale pour maximiser le rendement et la pureté. Des réacteurs à écoulement continu et des plateformes de synthèse automatisées pourraient être utilisés pour améliorer l'efficacité et la scalabilité.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-Acétyl-10-((((3-méthylphényl)méthylène)hydrazino)acétyl)-10H-phénothiazine peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : La réduction peut être réalisée à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Des réactions de substitution électrophile et nucléophile peuvent se produire à différentes positions sur le noyau de phénothiazine.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Borohydrure de sodium dans le méthanol.
Substitution : Halogénation à l'aide de chlore ou de brome en présence d'un catalyseur tel que le chlorure de fer(III).
Principaux produits formés
Oxydation : Formation de sulfoxydes ou de sulfones.
Réduction : Formation de dérivés de phénothiazine réduits.
Substitution : Formation de dérivés de phénothiazine halogénés.
Applications de la recherche scientifique
Le 2-Acétyl-10-((((3-méthylphényl)méthylène)hydrazino)acétyl)-10H-phénothiazine a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme précurseur dans la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Investigé pour ses effets thérapeutiques potentiels, notamment dans le traitement des troubles neurologiques.
Industrie : Utilisé dans le développement de colorants et de pigments en raison de ses propriétés chromophores.
Mécanisme d'action
Le mécanisme d'action du 2-Acétyl-10-((((3-méthylphényl)méthylène)hydrazino)acétyl)-10H-phénothiazine implique son interaction avec diverses cibles moléculaires et voies :
Cibles moléculaires : Le composé peut interagir avec des enzymes, des récepteurs et l'ADN.
Voies impliquées : Il peut moduler les voies de signalisation liées au stress oxydatif, à l'apoptose et à la prolifération cellulaire.
Applications De Recherche Scientifique
2-Acetyl-10-((((3-methylphenyl)methylene)hydrazino)acetyl)-10H-phenothiazine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 2-Acetyl-10-((((3-methylphenyl)methylene)hydrazino)acetyl)-10H-phenothiazine involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and DNA.
Pathways Involved: It can modulate signaling pathways related to oxidative stress, apoptosis, and cell proliferation.
Comparaison Avec Des Composés Similaires
Composés similaires
Chlorpromazine : Un autre dérivé de la phénothiazine utilisé comme antipsychotique.
Prométhazine : Un dérivé de la phénothiazine ayant des propriétés antihistaminiques.
Thioridazine : Un dérivé de la phénothiazine utilisé dans le traitement de la schizophrénie.
Unicité
Le 2-Acétyl-10-((((3-méthylphényl)méthylène)hydrazino)acétyl)-10H-phénothiazine est unique en raison de ses caractéristiques structurelles spécifiques, qui lui confèrent des propriétés chimiques et biologiques distinctes. Sa liaison hydrazino et ses groupes acétyle le différencient des autres dérivés de la phénothiazine, ce qui pourrait entraîner des effets pharmacologiques et des applications uniques.
Propriétés
Numéro CAS |
89258-11-7 |
|---|---|
Formule moléculaire |
C24H21N3O2S |
Poids moléculaire |
415.5 g/mol |
Nom IUPAC |
1-(2-acetylphenothiazin-10-yl)-2-[(2E)-2-[(3-methylphenyl)methylidene]hydrazinyl]ethanone |
InChI |
InChI=1S/C24H21N3O2S/c1-16-6-5-7-18(12-16)14-25-26-15-24(29)27-20-8-3-4-9-22(20)30-23-11-10-19(17(2)28)13-21(23)27/h3-14,26H,15H2,1-2H3/b25-14+ |
Clé InChI |
SPILZHPRHBDDTQ-AFUMVMLFSA-N |
SMILES isomérique |
CC1=CC(=CC=C1)/C=N/NCC(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)C(=O)C |
SMILES canonique |
CC1=CC(=CC=C1)C=NNCC(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



